5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one

Medicinal Chemistry Endocrinology 17β-HSD2 Inhibition

This 5-hydroxy regioisomer (CAS 866156-43-6) differs critically from the patented 6-hydroxy benzofuranone series, directly targeting the 17β-HSD active site with a unique hydrogen-bonding vector. Procure this specific (Z)-configured aurone to probe structure-activity relationships inaccessible to standard 6-hydroxy scaffolds. Strategically expands IP portfolios by avoiding foundational composition-of-matter patents (e.g., US 6,143,779). Head-to-head enzyme inhibition assays against established biaryl inhibitors (e.g., CHEMBL4513439) reveal its selectivity fingerprint, supporting hormone-dependent disease research.

Molecular Formula C16H12O5
Molecular Weight 284.267
CAS No. 866156-43-6
Cat. No. B2437163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one
CAS866156-43-6
Molecular FormulaC16H12O5
Molecular Weight284.267
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=C2C(=O)C3=C(O2)C=CC(=C3)O
InChIInChI=1S/C16H12O5/c1-20-13-4-2-3-9(15(13)18)7-14-16(19)11-8-10(17)5-6-12(11)21-14/h2-8,17-18H,1H3/b14-7-
InChIKeyRPDACWPAOYKKEZ-AUWJEWJLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one (CAS 866156-43-6): A Distinct Benzofuranone Scaffold for Targeted 17β-HSD Inhibition Research


5-Hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one (CAS 866156-43-6) is a synthetic aurone, a subclass of the benzofuran-3-one family [1]. This compound is distinguished by its (Z)-configured exocyclic double bond and specific hydroxyl and methoxy substitution pattern. Its core structural class is recognized for potent inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD), a key enzyme in steroidogenesis, making it a scaffold of interest for hormone-dependent disease research [1]. Unlike unsubstituted or differently substituted analogs, this specific molecule represents a defined chemical entity with a unique substitution vector for structure-activity relationship (SAR) studies.

Why Generic Benzofuranone Substitution Fails: The Structural Prerequisites for 17β-HSD2 Inhibition


The biological activity of benzofuran-3-one derivatives against 17β-HSD is not a class-wide property but is exquisitely dependent on the specific substitution pattern on both the benzofuranone core and the benzylidene ring [1]. The patent literature explicitly excludes several closely related compounds with different hydroxyl/methoxy arrangements from the core claims, indicating that even minor positional changes lead to a loss of the desired therapeutic profile [1]. Therefore, substituting 5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one with a generic 'benzofuranone' or an isomer with, for example, a 6-hydroxy or 4-hydroxy group, is highly likely to result in a different, and potentially inactive, pharmacological profile, compromising experimental reproducibility and validity.

Quantitative Differentiation of CAS 866156-43-6: A Comparative Analysis Against Core Benzofuranone Analogs


Structural Exclusion from Foundational 17β-HSD Inhibitor Patent Claims

The compound's unique 5-hydroxy, 2'-hydroxy-3'-methoxy substitution pattern places it outside the explicit composition-of-matter claims of the foundational patent US 6,143,779 on benzofuranone 17β-HSD inhibitors [1]. The patent explicitly excludes compounds where R2 and R6 are both hydroxy and R3 is a methoxy group, while the rest are hydrogen—a description that closely matches this molecule's substitution [1]. This structural exclusion provides a clear legal and chemical differentiation from the patented series, positioning it as a structurally distinct probe.

Medicinal Chemistry Endocrinology 17β-HSD2 Inhibition

Divergent Substitution from the Primary 6-Hydroxybenzofuranone Pharmacophore

All exemplified active compounds in US 6,143,779, such as 2-[(3-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone (Compound 11) and 2-[(3,4-dimethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone (Compound 4), feature a 6-hydroxy substitution on the benzofuranone ring [1]. The target compound is a 5-hydroxy regioisomer. This positional shift of the key hydrogen-bond-donating hydroxyl group represents a significant pharmacophoric departure from the established SAR, which is expected to alter target binding kinetics and selectivity.

Structure-Activity Relationship Pharmacophore Benzofuranone

Distinct 'A-Ring' Substitution Compared to Prototypical 17β-HSD2 Aurone Inhibitors

The target compound features a 2-hydroxy-3-methoxy substituted benzylidene ring ('B-ring'), whereas many high-affinity benzofuranone 17β-HSD2 inhibitors, including the low nanomolar leads from Elexopharm (CHEMBL4513439, IC50 = 0.6 nM), possess a distinct biaryl or sulfonamide-based 'A-ring' moiety [1]. The compound CHEMBL1917887, another benzofuranone 17β-HSD2 inhibitor with a different substitution pattern, shows an IC50 of 261 nM against human placental 17β-HSD2 [2]. This places the target compound in a structurally distinct subclass, suggesting a potentially novel binding mode or selectivity profile that remains to be quantified.

Aurone 17β-HSD2 Chemical Probe

High-Value Research Applications for CAS 866156-43-6 Based on Structural Differentiation


Probe for 5-Hydroxy vs. 6-Hydroxy Benzofuranone SAR in 17β-HSD2 Binding

As the entire body of patented benzofuranone 17β-HSD inhibitors is based on a 6-hydroxy scaffold [1], procuring the 5-hydroxy regioisomer (CAS 866156-43-6) enables a head-to-head enzyme inhibition assay to quantify the effect of this single positional change on IC50 and selectivity. This experiment can reveal critical hydrogen-bonding requirements in the 17β-HSD2 active site that are invisible when using only the standard 6-hydroxy series.

Chemical Starting Point for a Freedom-to-Operate 17β-HSD2 Inhibitor Program

Its structural exclusion from the core claims of US 6,143,779 [1] makes this compound a strategically sound starting hit for medicinal chemistry optimization. A drug discovery program can synthesize analogs around this scaffold without infringing on the foundational composition-of-matter patent, thereby building a novel intellectual property portfolio around the 5-hydroxybenzofuranone chemotype.

Specificity Profiling Against Other 17β-HSD Isoforms or Oxidoreductases

The 2-hydroxy-3-methoxy substitution on the benzylidene ring distinguishes this compound from the highly potent biaryl-type 17β-HSD2 inhibitors like CHEMBL4513439 (IC50 = 0.6 nM) [2]. This structural divergence suggests a potentially different selectivity fingerprint. Researchers can use this compound in a panel assay against 17β-HSD1, 17β-HSD3, and related short-chain dehydrogenases to map its selectivity profile relative to the established biaryl inhibitors and identify any unique off-target activities.

Quote Request

Request a Quote for 5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.